N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

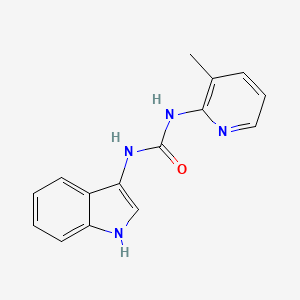

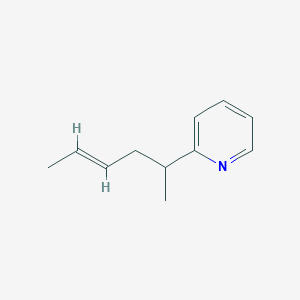

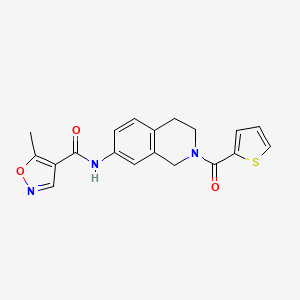

“N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to be highly electronegative, which can influence the compound’s reactivity .科学的研究の応用

Trifluoromethylation Reactions

The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have highlighted its significance . Researchers explore this compound as a versatile reagent for introducing trifluoromethyl groups into organic molecules. Trifluoromethylation reactions enable the synthesis of novel compounds with enhanced properties, such as improved bioactivity or altered pharmacokinetics.

Copper-Catalyzed Trifluoromethylthiolation

In a groundbreaking study, scientists developed the first copper-catalyzed direct trifluoromethylthiolation of indoles using N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide as a trifluoromethylthiolation reagent . This method offers several advantages, including readily accessible reagents, mild reaction conditions, and good atom economy. The resulting trifluoromethylthiolated indoles hold promise for applications in drug discovery and materials science.

Medicinal Chemistry

Pyrazoles, characterized by their five-membered heterocyclic structure, serve as core elements in drug design. N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide derivatives have been investigated for various biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties . Researchers explore their potential as lead compounds for developing new drugs targeting specific diseases.

Migraine Treatment

Ubrogepant, an FDA-approved medication for acute migraine with or without visual disturbances, contains a trifluoromethyl group . This highlights the relevance of trifluoromethyl-containing compounds in managing neurological conditions. Further research into N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide derivatives may reveal additional applications in migraine therapy.

Eco-Friendly Synthesis

Innovative protocols using N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide derivatives benefit from environmentally friendly attributes. For instance, a method employing Amberlyst-70 as a heterogeneous catalyst offers simple reaction workup and cost-effectiveness . Researchers continue to explore sustainable synthetic routes using this compound.

作用機序

Target of Action

Compounds with a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethyl-containing compounds can be used as starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .

Biochemical Pathways

Recent advances in trifluoromethylation involve carbon-centered radical intermediates .

Pharmacokinetics

The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, potentially improving their bioavailability .

Result of Action

Trifluoromethyl-containing compounds are known to have diverse effects due to the presence of the trifluoromethyl group .

将来の方向性

特性

IUPAC Name |

N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O/c1-8(2,3)13-7(16)15-5-4-6(14-15)9(10,11)12/h4-5H,1-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLHZWJXKZRBEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1C=CC(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

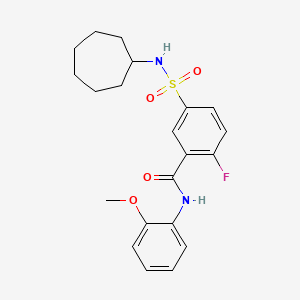

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3011352.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3011366.png)

amine](/img/structure/B3011367.png)

![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)